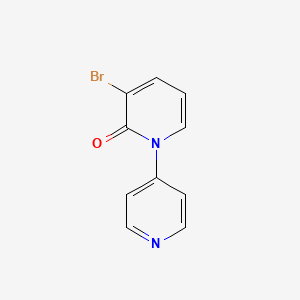
4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound that features a nitrophenyl group, a triphenylphosphoranylidene moiety, and a butanenitrile backbone. This compound is notable for its applications in organic synthesis, particularly in the formation of alkenes through the Wittig reaction. The presence of the nitrophenyl group imparts unique reactivity, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone. The key steps include:
Formation of the Ylide: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated by a strong base such as n-butyllithium to generate the ylide.
Reaction with 2-Nitrobenzaldehyde: The ylide is then reacted with 2-nitrobenzaldehyde under controlled conditions to form the desired product.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amino compounds, and other functionalized organic molecules.
科学的研究の応用
4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile primarily involves its role as a reagent in the Wittig reaction. The ylide formed from the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a four-membered ring intermediate, which then dissociates to yield the desired alkene and triphenylphosphine oxide .
類似化合物との比較
Similar Compounds
4-Nitrophenol: A simpler nitro compound used in various chemical reactions.
Triphenylphosphine: A common reagent in organic synthesis, particularly in the Wittig reaction.
2-Nitrobenzaldehyde: A precursor in the synthesis of 4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a triphenylphosphoranylidene moiety, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in the Wittig reaction with high selectivity and yield sets it apart from simpler nitro compounds and phosphine derivatives.
特性
IUPAC Name |
4-(2-nitrophenyl)-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2O3P/c29-21-28(27(31)20-22-12-10-11-19-26(22)30(32)33)34(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPYTSHNJAVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(C#N)C(=O)CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2738345.png)
![2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2738346.png)



![N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide](/img/structure/B2738350.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2738360.png)


![2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2738363.png)

![1-Bromo-2-[4-(difluoromethyl)phenyl]benzene](/img/structure/B2738366.png)
